molecular formula C15H14FN3O B14950705 N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide

N'-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide

Katalognummer: B14950705
Molekulargewicht: 271.29 g/mol
InChI-Schlüssel: UHWUTRGDRDQCGR-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-(phenylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(2-Fluorophenyl)methylidene]-2-(phenylamino)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2-Chlorophenyl)methylidene]-2-(phenylamino)acetohydrazide
  • N’-[(E)-(2-Bromophenyl)methylidene]-2-(phenylamino)acetohydrazide
  • N’-[(E)-(2-Methylphenyl)methylidene]-2-(phenylamino)acetohydrazide

These compounds share a similar hydrazone structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.

Eigenschaften

Molekularformel

C15H14FN3O

Molekulargewicht

271.29 g/mol

IUPAC-Name

2-anilino-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H14FN3O/c16-14-9-5-4-6-12(14)10-18-19-15(20)11-17-13-7-2-1-3-8-13/h1-10,17H,11H2,(H,19,20)/b18-10+

InChI-Schlüssel

UHWUTRGDRDQCGR-VCHYOVAHSA-N

Isomerische SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2F

Kanonische SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.